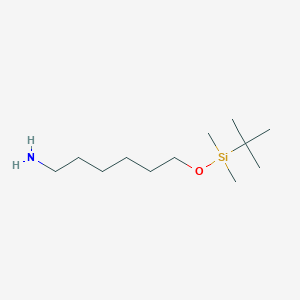

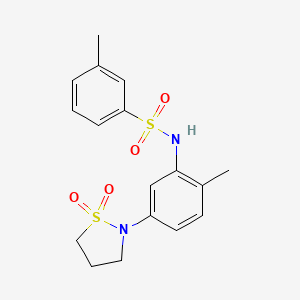

N-间甲苯基-2-((1-甲基-1H-吲哚-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

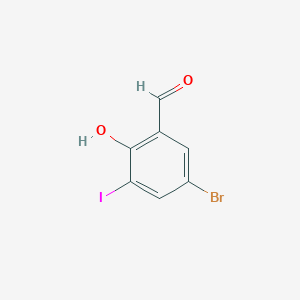

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide, also known as MTA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA is a thioamide compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

科学研究应用

抗癌药: Evren 等人(2019 年)的一项研究重点合成与该化合物相关的衍生物并评估其抗癌活性。具体来说,该研究强调了这些化合物在靶向人肺腺癌细胞和小鼠胚泡细胞系中的潜力,在某些情况下表现出选择性和诱导细胞凋亡,尽管不如标准药物顺铂有效 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

抗菌和抗氧化剂: Naraboli 和 Biradar (2017) 设计并合成了带有苯并咪唑/苯并噻唑和吲哚部分的化合物,包括该化合物的变体。这些化合物对各种细菌和真菌表现出显着的抗菌活性,并且还表现出显着的抗氧化活性 (Naraboli & Biradar, 2017).

抗氧化特性: Gopi 和 Dhanaraju (2020) 研究了新型衍生物的合成,重点是它们的抗氧化活性。使用不同的方法对这些化合物进行了测试,它们表现出相当大的抗氧化活性,一些化合物在低浓度下表现出显着的活性 (Gopi & Dhanaraju, 2020).

抗惊厥评价: Nath 等人(2021 年)的一项研究探索了功能化芳基氧二唑胺和苯并噻唑乙酰胺的吲哚啉衍生物的合成,包括类似于 N-间甲苯基-2-((1-甲基-1H-吲哚-3-基)硫代)乙酰胺的化合物。对这些化合物的抗惊厥活性进行了评估,在某些测试中显示出显着的有效性 (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

抗炎药设计: Al-Ostoot 等人(2020 年)的一项研究重点合成新的吲哚乙酰胺衍生物,用于潜在的抗炎应用。该研究涉及计算机模拟以靶向环氧合酶结构域,从而深入了解这些化合物的抗炎活性 (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

作用机制

Target of Action

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .

Mode of Action

One study suggests that a compound with a similar structure induced cell apoptosis, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and tubulin polymerization.

Biochemical Pathways

Given that indole derivatives have been found to possess various biological activities , it is plausible that N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide could affect multiple pathways and their downstream effects.

Result of Action

A compound with a similar structure was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide might have similar effects.

属性

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-13-9-14(2)20(15(3)10-13)21-19(23)12-24-18-11-22(4)17-8-6-5-7-16(17)18/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNOKBRKVMSNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

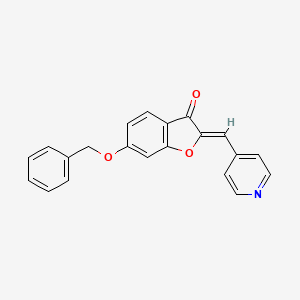

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

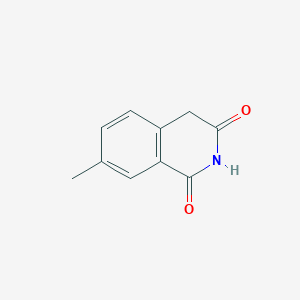

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)

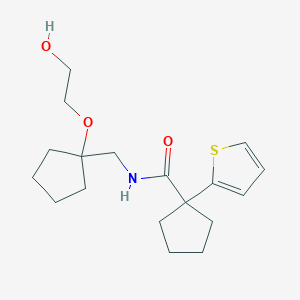

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)